4-Cyclopropyloxane-4-carbaldehyde
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Overview
Description
4-Cyclopropyloxane-4-carbaldehyde is an organic compound with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol . This compound features a cyclopropyl group attached to an oxane ring, with an aldehyde functional group at the fourth position. It is primarily used in research and development, particularly in the field of pharmaceutical testing .
Preparation Methods
The synthesis of 4-Cyclopropyloxane-4-carbaldehyde can be achieved through various synthetic routes One common method involves the cyclization of appropriate precursors under controlled conditionsIndustrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Cyclopropyloxane-4-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the type of reaction and the specific reagents used.
Scientific Research Applications
4-Cyclopropyloxane-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand the interactions and mechanisms of various biological processes.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, contributing to drug discovery and development.
Mechanism of Action
The mechanism of action of 4-Cyclopropyloxane-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function. This interaction can modulate various biochemical pathways, leading to the observed effects of the compound .
Comparison with Similar Compounds
4-Cyclopropyloxane-4-carbaldehyde can be compared with other similar compounds, such as:
Cyclopropylcarbaldehyde: Lacks the oxane ring, making it less complex and potentially less versatile in certain applications.
Oxane-4-carbaldehyde: Lacks the cyclopropyl group, which may affect its reactivity and interactions with other molecules.
Cyclopropyloxane-4-methanol: Contains a hydroxyl group instead of an aldehyde group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the cyclopropyl group and the oxane ring, which imparts specific chemical and physical properties that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4-cyclopropyloxane-4-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c10-7-9(8-1-2-8)3-5-11-6-4-9/h7-8H,1-6H2 |
InChI Key |
DWNCORFOMBWINM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CCOCC2)C=O |
Origin of Product |
United States |
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